molecular formula C13H20N4O4 B2738155 1-[(3S,4R)-4-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]triazole-4-carboxylic acid CAS No. 2248316-29-0

1-[(3S,4R)-4-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]triazole-4-carboxylic acid

Cat. No.: B2738155
CAS No.: 2248316-29-0
M. Wt: 296.327
InChI Key: FGEAKZPIZVWBSR-PSASIEDQSA-N
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Description

1-[(3S,4R)-4-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]triazole-4-carboxylic acid is an organic compound known for its complex structure involving a pyrrolidine ring fused with a triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the cyclization of precursors under specific conditions. For example, a common route may involve the following steps:

  • Starting with a substituted pyrrolidine

  • Introducing the triazole group via cycloaddition reactions

  • Protective group chemistry to introduce the isopropylcarbonyl moiety.

Industrial Production Methods: While laboratory synthesis methods are well-documented, scaling up for industrial production would require optimization of reaction conditions, use of catalysts, and perhaps continuous flow chemistry techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(3S,4R)-4-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]triazole-4-carboxylic acid can undergo several types of reactions:

  • Oxidation: : Can be oxidized at various points on its structure.

  • Reduction: : Functional groups within the compound can be reduced under the right conditions.

  • Substitution: : Particularly on the pyrrolidine ring and the triazole group.

Common Reagents and Conditions: Reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles may be employed depending on the desired transformation.

Major Products: The products will vary depending on the specific reaction and conditions but may include modified triazole derivatives, carboxylic acid derivatives, or altered pyrrolidine structures.

Scientific Research Applications

This compound has been studied for:

  • Medicinal Chemistry: : As a potential scaffold for drug design, given its ability to interact with biological targets.

  • Organic Synthesis: : As an intermediate for more complex molecules.

  • Material Science: : Potential use in the development of new materials with unique properties.

Mechanism of Action

The specific mechanism of action depends on its application. For instance, in a medicinal context, it may bind to particular enzymes or receptors, influencing their activity through various molecular pathways. The molecular targets and pathways involved often relate to the biological systems it interacts with.

Comparison with Similar Compounds

  • 1-[(3S,4R)-4-Methylpyrrolidin-3-yl]triazole

  • 1-[(3S,4R)-4-Isopropylpyrrolidin-3-yl]triazole

  • 1-[(3S,4R)-4-Ethylpyrrolidin-3-yl]triazole

These compounds share a core structural similarity but differ in their side chains, influencing their properties and reactivity.

Properties

IUPAC Name

1-[(3S,4R)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]triazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O4/c1-8-5-16(12(20)21-13(2,3)4)7-10(8)17-6-9(11(18)19)14-15-17/h6,8,10H,5,7H2,1-4H3,(H,18,19)/t8-,10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGEAKZPIZVWBSR-PSASIEDQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC1N2C=C(N=N2)C(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@H]1N2C=C(N=N2)C(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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